molecular formula C6H6N2O3 B11721293 2-acetyl-1H-imidazole-5-carboxylic acid CAS No. 1314916-26-1

2-acetyl-1H-imidazole-5-carboxylic acid

Cat. No.: B11721293
CAS No.: 1314916-26-1
M. Wt: 154.12 g/mol
InChI Key: PLFXGOMVNBKGMS-UHFFFAOYSA-N
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Description

2-Acetyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 5-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative decarboxylation of carboxylic acids to form aldehydes, which then undergo condensation with imidamides .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, alcohols, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-acetyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and imidazole ring play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

  • 1H-Imidazole-2-carboxylic acid
  • 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid
  • 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid

Uniqueness: 2-Acetyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1314916-26-1

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-acetyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-3(9)5-7-2-4(8-5)6(10)11/h2H,1H3,(H,7,8)(H,10,11)

InChI Key

PLFXGOMVNBKGMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(N1)C(=O)O

Origin of Product

United States

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